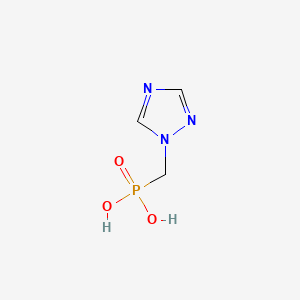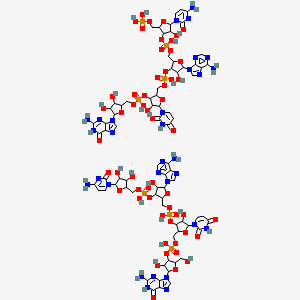
JWH 398 N-(4-hydroxypentyl) metabolite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JWH 398 N-(4-hydroxypentyl) metabolite is an expected phase I metabolite of JWH 398 . JWH 398 is a synthetic cannabinoid (CB) that activates both central CB 1 and peripheral CB 2 receptors . It has been reported to be an adulterant of herbal products .
Molecular Structure Analysis
The molecular formula of JWH 398 N-(4-hydroxypentyl) metabolite is C24H22ClNO2 . The formal name is (4-chloro-1-naphthalenyl)[1- (4-hydroxypentyl)-1H-indol-3-yl]-methanone . The InChi Code is InChI=1S/C24H22ClNO2/c1-16 (27)7-6-14-26-15-21 (19-10-4-5-11-23 (19)26)24 (28)20-12-13-22 (25)18-9-3-2-8-17 (18)20/h2-5,8-13,15-16,27H,6-7,14H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of JWH 398 N-(4-hydroxypentyl) metabolite include a molecular weight of 391.9 . Its solubility is 20 mg/ml in DMF, 25 mg/ml in DMSO, and 15 mg/ml in Ethanol .Aplicaciones Científicas De Investigación
Metabolism and Detection : A study by Jang et al. (2014) explored the metabolism of AM-2201, a synthetic cannabinoid, and compared its metabolites with those of JWH-018. They found similarities in the metabolic profiles of these compounds in rats and humans, including the presence of N-5-hydroxylated and carboxylated metabolites. The study also suggests that the concentration ratio of the N-(5-hydroxypentyl) metabolite to the N-(4-hydroxypentyl) metabolite of JWH-018 may be used to differentiate between AM-2201 and JWH-018 abuse (Jang et al., 2014).
Pharmacodynamics and Pharmacokinetics : In a study by Carlier et al. (2018), the pharmacodynamic effects and pharmacokinetics of AM-2201, a related synthetic cannabinoid, were investigated in male rats. The study identified metabolites, including AM-2201 N-(4-hydroxypentyl), and provided insights into the pharmacokinetic properties of these synthetic cannabinoids, which may have implications for understanding the metabolism and effects of related compounds like JWH-398 (Carlier et al., 2018).
Toxicological Impact : Research by Couceiro et al. (2016) focused on the toxicological impact of JWH-018 and its N-(3-hydroxypentyl) metabolite on human cell lines. The study found that the JWH-018 metabolite, at certain concentrations, significantly decreased cell viability, indicating a higher toxicity compared to its parent drug. This research provides a basis for understanding the toxicological profile of JWH-018 metabolites, which could be relevant for similar metabolites like JWH 398 N-(4-hydroxypentyl) (Couceiro et al., 2016).
Urinary Metabolite Analysis : A study by Lovett et al. (2013) identified a predominant metabolite in urine specimens testing positive for naphthoylindole-based synthetic cannabinoids. They found a common metabolite that could potentially serve as a biomarker for the qualitative and quantitative analysis of these substances. While this study does not directly address JWH 398 N-(4-hydroxypentyl), it highlights the importance of identifying and understanding metabolites for forensic and toxicological purposes (Lovett et al., 2013).
Propiedades
IUPAC Name |
(4-chloronaphthalen-1-yl)-[1-(4-hydroxypentyl)indol-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO2/c1-16(27)7-6-14-26-15-21(19-10-4-5-11-23(19)26)24(28)20-12-13-22(25)18-9-3-2-8-17(18)20/h2-5,8-13,15-16,27H,6-7,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHNVFXZDOAZAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017773 |
Source


|
| Record name | JWH-398 N-(4-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 398 N-(4-hydroxypentyl) metabolite | |
CAS RN |
1537889-06-7 |
Source


|
| Record name | JWH-398 N-(4-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethanaminium,2-[4-[[4-(aminosulfonyl)-2-nitrophenyl]amino]phenoxy]-n,n,n-trimethyl-](/img/structure/B570291.png)






